6-Chloro-2-methylpyridine-3-sulfonyl chloride
Overview
Description
6-Chloro-2-methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H5Cl2NO2S and a molecular weight of 226.08 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonyl chloride group attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Scientific Research Applications
6-Chloro-2-methylpyridine-3-sulfonyl chloride has a wide range of applications in scientific research, including:
Safety and Hazards
The safety information for 6-Chloro-2-methylpyridine-3-sulfonyl chloride includes several hazard statements: H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 2-methylpyridine followed by sulfonation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonating agents like sulfur trioxide or chlorosulfonic acid .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors under controlled temperature and pressure conditions. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-2-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, the major products can be sulfonamides, sulfonate esters, or sulfonothioates.
Oxidation and Reduction Products: Various oxidized or reduced derivatives of the original compound.
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylpyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .
Comparison with Similar Compounds
2-Chloro-6-methylpyridine-3-sulfonyl chloride: This compound has a similar structure but with the positions of the chloro and methyl groups reversed.
6-Methoxypyridine-3-sulfonyl chloride: This compound has a methoxy group instead of a methyl group.
Uniqueness: 6-Chloro-2-methylpyridine-3-sulfonyl chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
6-chloro-2-methylpyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-5(12(8,10)11)2-3-6(7)9-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMKNTDZQBJFGQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889944-74-5 | |
Record name | 6-chloro-2-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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